molecular formula C8H9BrClNO B15146361 2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-OL

2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-OL

Cat. No.: B15146361
M. Wt: 250.52 g/mol
InChI Key: RFVRBZJGTWJDRC-UHFFFAOYSA-N
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Description

2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-OL is a chemical compound with the molecular formula C8H9BrClNO It is characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring, along with an ethan-1-OL moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-OL typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-OL is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation can enhance its reactivity and potential biological activity compared to similar compounds with only one halogen atom .

Properties

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52 g/mol

IUPAC Name

2-amino-2-(4-bromo-2-chlorophenyl)ethanol

InChI

InChI=1S/C8H9BrClNO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2

InChI Key

RFVRBZJGTWJDRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(CO)N

Origin of Product

United States

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